

# The Versatile Intermediate: A Technical Guide to Methyl 2-amino-3-methylbenzoate

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## Compound of Interest

Compound Name: **Methyl 2-amino-3-methylbenzoate**

Cat. No.: **B157021**

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## Introduction

**Methyl 2-amino-3-methylbenzoate**, a substituted anthranilate ester, is a pivotal organic intermediate with significant applications in the synthesis of agrochemicals, pharmaceuticals, and dyes. Its unique structural features, comprising an amino group and a methyl substituent on the benzene ring ortho to a methyl ester, provide a versatile platform for a variety of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of **Methyl 2-amino-3-methylbenzoate**, complete with detailed experimental protocols and data presented for clarity and practical use by researchers and professionals in the chemical and life sciences.

## Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Methyl 2-amino-3-methylbenzoate** is essential for its effective use in synthesis. Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	22223-49-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	165.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Pink Solid	<a href="#">[2]</a>
Melting Point	115-117 °C	<a href="#">[2]</a>
Boiling Point	153 °C at 23 mmHg	<a href="#">[2]</a>
Solubility	Slightly soluble in DMSO and Methanol	<a href="#">[2]</a>

#### Spectroscopic Data:

While a dedicated, experimentally-derived <sup>13</sup>C NMR spectrum for **Methyl 2-amino-3-methylbenzoate** is not readily available in public databases, data for the closely related precursor, 2-amino-3-methylbenzoic acid, is accessible and provides valuable structural insights. The mass spectrum of 2-amino-3-methylbenzoic acid is also available for reference.

- <sup>1</sup>H NMR (400MHz, CDCl<sub>3</sub>) δ: 7.77 (d, 1H), 7.19 (d, 1H), 6.59 (t, 1H), 5.82 (bs, 2H), 3.86 (s, 3H), 2.17 (s, 3H).[3]

## Synthesis of Methyl 2-amino-3-methylbenzoate

There are two primary and well-established methods for the synthesis of **Methyl 2-amino-3-methylbenzoate**, offering flexibility in starting material selection and reaction conditions.

### Method 1: Reduction of Methyl 3-methyl-2-nitrobenzoate

This common method involves the reduction of the nitro group of Methyl 3-methyl-2-nitrobenzoate to an amine. Catalytic hydrogenation is a highly efficient way to achieve this transformation.

#### Experimental Protocol:

- Reaction Setup: In a suitable pressure vessel, combine Methyl 3-methyl-2-nitrobenzoate (1.0 eq), a catalytic amount of 5% Palladium on carbon (Pd/C), and a suitable solvent such as methanol or ethyl acetate.
- Hydrogenation: Pressurize the vessel with hydrogen gas to a pressure of 3-4 bar.
- Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure **Methyl 2-amino-3-methylbenzoate**.

## Method 2: Esterification of 2-amino-3-methylbenzoic Acid

This alternative route involves the direct esterification of 2-amino-3-methylbenzoic acid with methanol in the presence of an acid catalyst.

### Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and a reactant.
- Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride ( $\text{SOCl}_2$ ), to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 3-5 hours.

- Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.
- Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Methyl 2-amino-3-methylbenzoate**.

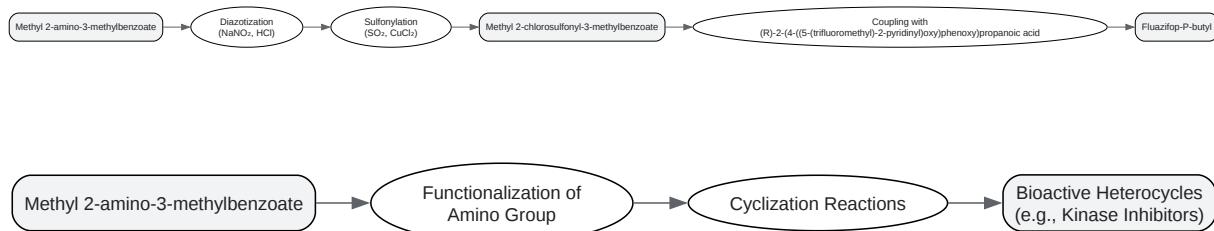
## Applications as an Organic Intermediate

**Methyl 2-amino-3-methylbenzoate** serves as a crucial building block in the synthesis of more complex molecules, particularly in the agrochemical and potentially in the pharmaceutical and dye industries.

## Agrochemical Synthesis: Intermediate for Fluazifop-P-butyl

One of the most significant applications of **Methyl 2-amino-3-methylbenzoate** is in the synthesis of the herbicide Fluazifop-P-butyl. The synthesis involves the conversion of the amino group to a sulfonyl chloride, followed by coupling with a chiral phenoxypropanoic acid derivative.

Workflow for Fluazifop-P-butyl Synthesis:



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